

Application Notes and Protocols: Nitroguanidine as a Precursor for Neonicotinoid Insecticides

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Compound of Interest		
Compound Name:	Nitroguanidine	
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These application notes provide a detailed overview of the role of **nitroguanidine** and its derivatives as key precursors in the synthesis of commercially significant neonicotinoid insecticides, including Imidacloprid, Clothianidin, and Thiamethoxam. This document includes detailed experimental protocols for the synthesis of these insecticides and key intermediates, quantitative data on reaction yields and conditions, and visualizations of the synthetic pathways and the mode of action of neonicotinoid insecticides.

Introduction

Neonicotinoid insecticides represent a major class of crop protection agents, renowned for their high efficacy against a broad spectrum of sucking insects and their systemic nature within plants.[1][2] A crucial building block for many of these insecticides is the **nitroguanidine** moiety.[3] This structural feature is pivotal for their selective and potent agonistic activity on insect nicotinic acetylcholine receptors (nAChRs).[1][4] The synthesis of prominent neonicotinoids such as Imidacloprid, Clothianidin, and Thiamethoxam leverages **nitroguanidine** or its derivatives, making the understanding of these synthetic routes critical for researchers in agrochemical development.

Data Presentation

The following tables summarize quantitative data for the synthesis of key intermediates and the final neonicotinoid products.



Table 1: Synthesis of N-methyl-N'-nitroguanidine from Nitroguanidine

Reactant s	Solvent	Temperat ure (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Referenc e
Nitroguanid ine, Aqueous Methylamin e	Water	18-25	24	85.4	100 (HPLC)	[5]

Table 2: Synthesis of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine

Reactants	Solvent/Cat alyst	Temperatur e (°C)	Reaction Time (h)	Yield (%)	Reference
N-methyl nitroguanidin e, Paraformalde hyde	Formic acid	105-107	5-6	Not Specified	[6]
Methylnitrogu anidine, Paraformalde hyde	Formic acid, 30% Sulfuric acid	70-75	5	Not Specified	[7]

Table 3: Synthesis of Imidacloprid



Reactant s	Solvent	Base	Temperat ure (°C)	Reaction Time (h)	Yield (%)	Referenc e
2-chloro-5- (chloromet hyl)pyridine , N-nitro- imidazolidi n-2-imine	Acetonitrile	Potassium carbonate	80 (reflux)	8	Not Specified	[8]
N-(2- chloro-5- pyridylmeth yl)ethylene diamine, Dimethyl N- nitroimidodi thiocarbon ate	Dichlorome thane	-	25-32	3	80	[3]
2-chloro-5- chlorometh ylpyridine, 1,2- ethanedia mine, Nitroguanid ine (cascade)	Acetonitrile	-	30	2	96.35	[9]

Table 4: Synthesis of Clothianidin



Reactant s	Solvent	Yield (%) (Intermed iate)	Purity (%) (Intermed iate)	Overall Yield (%)	Purity (%) (Final)	Referenc e
1-methyl-5- propyl-2- nitroimino- hexahydro- 1,3,5- triazine, 2- chloro-5- chlorometh ylthiazole	Ethyl acetate	95.5	99.7 (HPLC)	Not Specified	Not Specified	[10]
1-methyl-5- propyl-2- nitroimino- hexahydro- 1,3,5- triazine, 2- chloro-5- chlorometh ylthiazole	Dichlorome thane	89.1	99.4 (HPLC)	86.2	99.1 (HPLC)	[11]
1-methyl-5- propyl-2- nitroimino- hexahydro- 1,3,5- triazine, 2- chloro-5- chlorometh ylthiazole	Petroleum ether	91.2	98.8 (HPLC)	89.4	99.1 (HPLC)	[11]

Table 5: Synthesis of Thiamethoxam



Reactant s	Solvent	Base	Catalyst	Temperat ure (°C)	Yield (%)	Referenc e
3-methyl- N-nitro- 1,3,5,oxadi azinan-4- imine, 2- chloro-5- chlorometh yl thiazole	Dimethyl carbonate	Potassium carbonate	Tetramethy lammoniu m hydroxide	Not Specified	78	[12]
3-methyl- N-nitro- 1,3,5,oxadi azinan-4- imine, 2- chloro-5- chlorometh yl thiazole	Dimethylfor mamide	Potassium carbonate	Triethyl benzyl ammonium chloride	~65	Not Specified	[13]

Experimental Protocols Protocol 1: Synthesis of N-methyl-N'-nitroguanidine[5] [6]

Materials:

- Nitroguanidine (containing ~25% water)
- ~30% aqueous methylamine solution
- Water
- · Petroleum ether
- · Reaction vessel with stirrer



- Filtration apparatus (e.g., suction filtration)
- Vacuum oven

Procedure:

- In a suitable reaction vessel, prepare a suspension of 138.8 g (1 mol) of **nitroguanidine** in 750 ml of water.
- While stirring at 18°C to 20°C, add 150 g (~1.5 mol) of ~30% aqueous methylamine solution dropwise over a period of 10 minutes.
- Continue stirring the reaction mixture at 20°C to 25°C for 24 hours.
- After 24 hours, cool the mixture to approximately 5°C.
- Collect the precipitate by suction filtration and wash it with the mother liquor.
- Suction dry the product, then wash it again with petroleum ether.
- Dry the final product, N-methyl-N'-**nitroguanidine**, in a vacuum oven at 45°C. The expected yield is approximately 100.8 g (85.4%) with a purity of 100% as determined by HPLC.

Protocol 2: Synthesis of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine[7]

Materials:

- N-methyl nitroguanidine
- Paraformaldehyde
- Formic acid (98-100%)
- DM water
- 47% caustic lye (sodium hydroxide solution)



- Reactor with agitator, condenser, and thermopocket
- Water bath
- Distillation apparatus

Procedure:

- In a reactor, charge 75.0 g of N-methyl **nitroguanidine**, 57.2 g of paraformaldehyde, and 381.5 g of formic acid at room temperature.
- Heat the mixture to reflux at 105°C 107°C for 5-6 hours, removing water azeotropically with formic acid.
- After the reaction is complete, distill off the formic acid under vacuum.
- To the residue, add 38.0 ml of DM water and agitate for 15 minutes at room temperature.
- Adjust the pH to 7.0 by adding 47% caustic lye to remove excess paraformaldehyde as formalin.
- Isolate the product, 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine.

Protocol 3: Synthesis of Imidacloprid[9]

Materials:

- 2-chloro-5-(chloromethyl)pyridine (CCMP)
- N-nitro-imidazolidin-2-imine (NII)
- · Potassium carbonate
- Acetonitrile
- 100 mL three-necked round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle



- Rotary evaporator
- · Buchner funnel and filter paper

Procedure:

- To a 100 mL three-necked round-bottom flask, add 1.62 g (10 mmol) of CCMP, 1.30 g (10 mmol) of NII, and 2.76 g (20 mmol) of potassium carbonate.
- Add 50 mL of acetonitrile to the flask and stir the mixture at room temperature for 15 minutes.
- Heat the reaction mixture to 80°C and maintain it under reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.
- Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.
- Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water.

Protocol 4: Synthesis of Clothianidin[12]

Materials:

- 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine
- · Dilute hydrochloric acid
- Reaction vessel
- Filtration apparatus

Procedure:



- The intermediate, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine, is synthesized by reacting 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine with 2-chloro-5-chloromethylthiazole.
- After purification of the intermediate (e.g., by extraction with an organic solvent like dichloromethane and crystallization), it is subjected to hydrolysis.
- Treat the purified intermediate with dilute hydrochloric acid to yield Clothianidin.
- Isolate the final product by filtration and drying. The overall yield is reported to be in the range of 86-90% with a purity of over 99% (HPLC).

Protocol 5: Synthesis of Thiamethoxam[13]

Materials:

- 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine
- 2-chloro-5-chloromethyl thiazole
- · Dimethyl carbonate
- Potassium carbonate
- Tetramethylammonium hydroxide
- Hydrochloric acid
- Water
- Reaction bottle
- Filtration apparatus

Procedure:

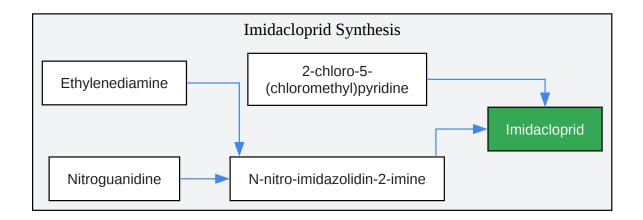
• In a reaction bottle, sequentially add 92.16 g (0.576 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 354.1 g of dimethyl carbonate, and 95.82 g (0.576 mol) of 2-chloro-5-chloromethyl thiazole.



- Slowly add a mixture of 2.38 g of tetramethylammonium hydroxide, 138 g of potassium carbonate, and 309.4 g of dimethyl carbonate.
- After the reaction is complete, add 400 ml of water and adjust the pH of the solution to 6.5 with hydrochloric acid.
- Allow the mixture to stand for layering and separate the organic layer.
- Concentrate the organic layer under reduced pressure, then cool to induce crystallization.
- Filter and dry the white powdery product to obtain 131.06 g of Thiamethoxam (78% yield).

Visualizations Synthetic Pathways

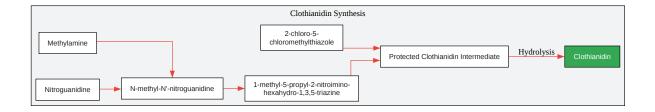
The following diagrams illustrate the general synthetic routes from **nitroguanidine** and its derivatives to the target neonicotinoid insecticides.



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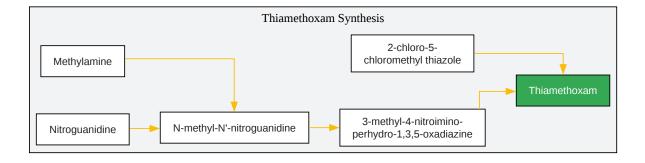
Caption: Synthetic pathway for Imidacloprid.





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Caption: Synthetic pathway for Clothianidin.



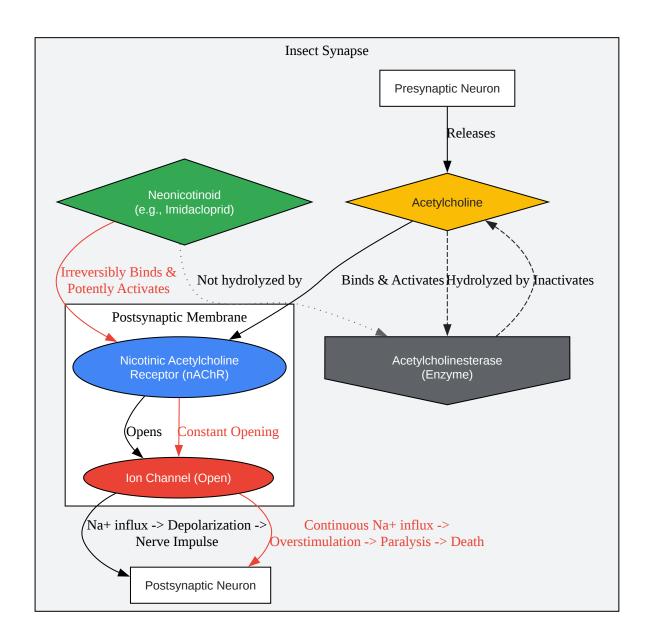
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Caption: Synthetic pathway for Thiamethoxam.

Signaling Pathway

The following diagram illustrates the mechanism of action of neonicotinoid insecticides at the insect nicotinic acetylcholine receptor (nAChR).





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Caption: Mechanism of action of neonicotinoids.



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